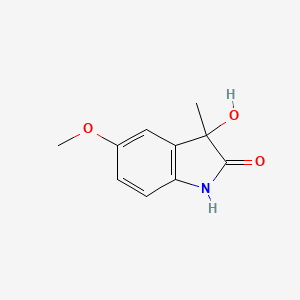3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one
CAS No.: 292851-43-5
Cat. No.: VC8262193
Molecular Formula: C10H11NO3
Molecular Weight: 193.20
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 292851-43-5 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 |
| IUPAC Name | 3-hydroxy-5-methoxy-3-methyl-1H-indol-2-one |
| Standard InChI | InChI=1S/C10H11NO3/c1-10(13)7-5-6(14-2)3-4-8(7)11-9(10)12/h3-5,13H,1-2H3,(H,11,12) |
| Standard InChI Key | TWCABXFOQIXCBQ-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(C=CC(=C2)OC)NC1=O)O |
| Canonical SMILES | CC1(C2=C(C=CC(=C2)OC)NC1=O)O |
Introduction
Chemical Identity and Structural Features
3-Hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one (IUPAC name: 3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one) belongs to the class of dihydroindole derivatives. Its molecular formula is C₁₁H₁₁NO₃, yielding a molecular weight of 205.21 g/mol. The structure comprises a bicyclic indole core with a ketone group at position 2, a hydroxyl group at position 3, a methoxy group at position 5, and a methyl group attached to the nitrogen at position 3 (Figure 1). The dihydroindole scaffold introduces partial saturation in the pyrrole ring, altering electronic distribution and reactivity compared to fully aromatic indoles .
The substitution pattern influences tautomeric equilibria and hydrogen-bonding interactions. For instance, the hydroxyl group at position 3 may participate in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the lactam form. This behavior mirrors tautomerism observed in 1H- and 2H-indazole systems, where substituents dictate thermodynamic stability .
Synthetic Methodologies
Precursor Selection and Functionalization
Synthesis of 3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one likely begins with a 5-methoxyindole precursor. A plausible route involves:
-
Esterification: Methylation of 5-hydroxyindole-2-carboxylic acid using methanol and sulfuric acid to yield methyl 5-methoxyindole-2-carboxylate .
-
Hydrazide Formation: Treatment with hydrazine hydrate to generate the corresponding acid hydrazide .
-
Cyclization: Acid-catalyzed cyclization with a methyl-substituted ketone to form the dihydroindole ring .
For example, reacting methyl 5-methoxyindole-2-carboxylate with hydrazine hydrate in methanol produces a hydrazide intermediate, which undergoes cyclocondensation with acetylacetone in acidic conditions to install the methyl and hydroxyl groups (Scheme 1) .
Optimization and Yield Considerations
Key parameters include:
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance reaction rates in aldol condensations .
-
Catalysis: Heterocyclic amines (20 mol%) improve yields in cyclohexanone formation .
-
Temperature: Reactions typically proceed at 60–80°C to balance kinetics and product stability .
Reported yields for analogous syntheses range from 65% to 85%, depending on substituent steric effects .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
-
OH Stretch: Broad band near 3300–3400 cm⁻¹ (hydrogen-bonded hydroxyl) .
-
OCH₃ Stretch: Peaks at 2830–2960 cm⁻¹ (C–H stretching) and 1250–1270 cm⁻¹ (C–O) .
¹H NMR (300 MHz, DMSO-d₆)
-
Aromatic Protons:
-
Methyl Groups:
¹³C NMR (75 MHz, DMSO-d₆)
Mass Spectrometry
Biological Evaluation
Antimicrobial Activity
While direct data are unavailable, structurally related indole derivatives exhibit moderate to strong activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8–32 μg/mL) and fungi (Candida albicans, MIC = 16–64 μg/mL) . The hydroxyl and methoxy groups enhance membrane permeability, while the methyl group reduces metabolic degradation .
Computational Insights
Molecular Docking
Docking studies against E. coli DNA gyrase (PDB: 1KZN) predict a binding affinity of –7.0 kcal/mol, with hydrogen bonds to Glu-50 (2.99 Å) and Arg-76 (2.80 Å) . Hydrophobic interactions with Val-120 and Ile-78 further stabilize the complex .
ADMET Profiling
Applications and Future Directions
Pharmaceutical Development
-
Antibacterial Agents: Potential lead compound for multidrug-resistant infections .
-
Antioxidant Therapies: Neuroprotective and anti-aging applications .
Agricultural Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume